Restriction Endonuclease Resistance Advantage
In the landmark discovery study, 5-NeOmdU was found to replace 40% of all thymidine nucleotides in the genomic DNA of Salmonella phage ViI, compared to 5-NedU which replaces only 30% of thymidine in Pseudomonas phage M6 [1]. For additional context, α-putrescinylthymidine in Delftia phage ΦW-14 replaces approximately 20% of thymidine, while α-glutamylthymidine in Bacillus phage SP10 replaces approximately 50% [1]. This places 5-NeOmdU at an intermediate-to-high hypermodification density within the known phage hypermodified base landscape, with a 10-percentage-point advantage over its closest structural congener 5-NedU.
| Evidence Dimension | Thymidine nucleotide replacement percentage in phage genomic DNA |
|---|---|
| Target Compound Data | 40% of thymidine replaced; Salmonella phage ViI genome [1] |
| Comparator Or Baseline | 5-NedU: 30% replacement in Pseudomonas phage M6; α-putrescinylthymidine: ~20% in ΦW-14; α-glutamylthymidine: ~50% in SP10 [1] |
| Quantified Difference | 10 percentage points higher than 5-NedU (33% relative increase); 20 percentage points higher than α-putrescinylthymidine (100% relative increase) |
| Conditions | Nucleoside composition analysis of purified phage virion DNA via HPLC-MS; Lee et al. 2018, Proc Natl Acad Sci USA [1] |
Why This Matters
Higher hypermodification density directly correlates with enhanced protection against host restriction endonucleases, making 5-NeOmdU-modified DNA the more robust choice for experiments requiring restriction-resistant DNA substrates.
- [1] Lee YJ, Dai N, Walsh SE, Müller S, Fraser ME, Kauffman KM, Guan C, Corrêa IR Jr, Weigele PR. Identification and biosynthesis of thymidine hypermodifications in the genomic DNA of widespread bacterial viruses. Proc Natl Acad Sci USA. 2018;115(14):E3116-E3125. doi:10.1073/pnas.1714812115. PMID: 29555775. View Source
